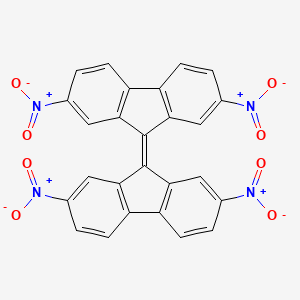
9-(2,7-Dinitro-9H-fluoren-9-ylidene)-2,7-dinitro-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2,7-Dinitro-9H-fluoren-9-ylidene)-2,7-dinitro-9H-fluorene is a complex organic compound characterized by its unique structure, which includes multiple nitro groups attached to a fluorene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,7-Dinitro-9H-fluoren-9-ylidene)-2,7-dinitro-9H-fluorene typically involves the nitration of fluorene derivatives. The process begins with the preparation of the fluorene backbone, followed by the introduction of nitro groups through nitration reactions. Common reagents used in these reactions include nitric acid and sulfuric acid, which facilitate the addition of nitro groups to the aromatic rings of the fluorene structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are carefully controlled to optimize yield and purity, with temperature, concentration, and reaction time being critical parameters.
Chemical Reactions Analysis
Types of Reactions
9-(2,7-Dinitro-9H-fluoren-9-ylidene)-2,7-dinitro-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the nitro groups to amino groups, typically using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Various oxidized derivatives of the fluorene backbone.
Reduction: Amino derivatives of the original compound.
Substitution: Compounds with different functional groups replacing the nitro groups.
Scientific Research Applications
9-(2,7-Dinitro-9H-fluoren-9-ylidene)-2,7-dinitro-9H-fluorene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 9-(2,7-Dinitro-9H-fluoren-9-ylidene)-2,7-dinitro-9H-fluorene involves its interaction with molecular targets through its nitro groups and aromatic rings. These interactions can lead to various biochemical effects, depending on the specific context and application. The compound may act as an electron acceptor or donor, influencing redox reactions and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,7-Dinitrofluorene: Shares the fluorene backbone and nitro groups but lacks the additional nitro groups and the ylidenylidene linkage.
9-Nitrofluorene: Contains a single nitro group on the fluorene backbone.
2,4,7-Trinitrofluorene: Has three nitro groups attached to the fluorene structure.
Uniqueness
9-(2,7-Dinitro-9H-fluoren-9-ylidene)-2,7-dinitro-9H-fluorene is unique due to its multiple nitro groups and the ylidenylidene linkage, which confer distinct electronic and chemical properties. These features make it particularly valuable in applications requiring specific reactivity and stability.
Properties
CAS No. |
62799-40-0 |
|---|---|
Molecular Formula |
C26H12N4O8 |
Molecular Weight |
508.4 g/mol |
IUPAC Name |
9-(2,7-dinitrofluoren-9-ylidene)-2,7-dinitrofluorene |
InChI |
InChI=1S/C26H12N4O8/c31-27(32)13-1-5-17-18-6-2-14(28(33)34)10-22(18)25(21(17)9-13)26-23-11-15(29(35)36)3-7-19(23)20-8-4-16(30(37)38)12-24(20)26/h1-12H |
InChI Key |
NAQUQCNTQIUVES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=C3C4=C(C=CC(=C4)[N+](=O)[O-])C5=C3C=C(C=C5)[N+](=O)[O-])C6=C2C=CC(=C6)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1,1-Trifluoro-N-[4-methyl-2-(phenylsulfanyl)phenyl]methanesulfonamide](/img/structure/B14517587.png)
![2-[(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl]-4-methoxyphenol](/img/structure/B14517600.png)
![Naphtho[2,3-b]furan-4,9-dione, 2-phenyl-](/img/structure/B14517608.png)
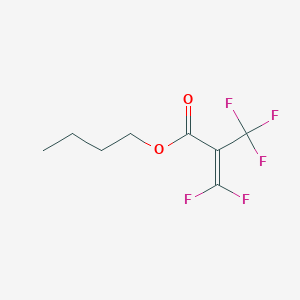
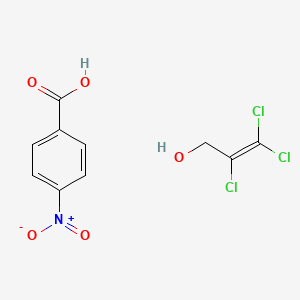
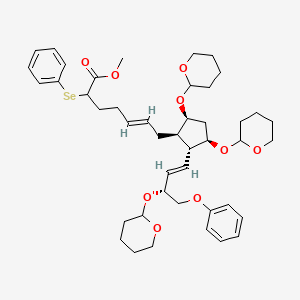
![N,N-Bis{[4-(2,2-dimethylpropanoyl)phenyl]methyl}-N'-methylurea](/img/structure/B14517643.png)
![4-[(4-Chlorophenyl)methyl]phenol;3,5-dinitrobenzoic acid](/img/structure/B14517646.png)

![3-[3-(4-Bromophenyl)-3-oxoprop-1-en-1-yl]benzonitrile](/img/structure/B14517663.png)
![1-[4-(2-Bromoethoxy)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14517669.png)
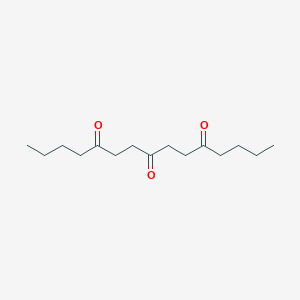
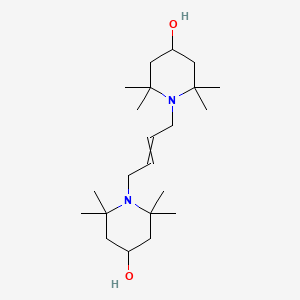
![1-Methyl-3,3-diphenyl-3,3a-dihydrocyclohepta[b]pyrrol-2(1H)-one](/img/structure/B14517682.png)
